

Technical Guide: Spectroscopic and Synthetic Insights into 3-*ido*-1-phenyl-1*H*-pyrazole

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Compound of Interest

Compound Name: 3-*ido*-1-phenyl-1*H*-pyrazole

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Introduction

3-*ido*-1-phenyl-1*H*-pyrazole is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structural features, particularly the presence of a readily functionalizable iodine atom, make it a versatile building block for the synthesis of more complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of the available NMR data for **3-*ido*-1-phenyl-1*H*-pyrazole** and its precursors, detailed experimental protocols for their synthesis and characterization, and a logical workflow for its preparation.

Data Presentation: NMR Spectral Data

While direct, experimentally verified ¹H and ¹³C NMR data for **3-*ido*-1-phenyl-1*H*-pyrazole** is not readily available in the public domain, data for the closely related precursor, tert-butyl 3-*ido*-1*H*-pyrazole-1-carboxylate, provides valuable spectroscopic benchmarks.

Table 1: ¹H and ¹³C NMR Data for tert-Butyl 3-*ido*-1*H*-pyrazole-1-carboxylate[1]

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹H NMR				
8.16	d	2.8		H-5
6.76	d	2.8		H-4
1.57	s			-C(CH ₃) ₃
¹³C NMR				
146.4		C=O		
133.6		C-5		
118.2		C-4		
86.1		C-3		
27.9		-C(CH ₃) ₃		
Solvent: DMSO- d ₆				

Experimental Protocols

The synthesis of **3-iodo-1H-pyrazole** can be approached through a multi-step sequence involving the initial iodination of 1H-pyrazole, followed by N-phenylation. The following protocols are based on established methodologies for similar pyrazole derivatives.[\[1\]](#)

Synthesis of 3-iodo-1H-pyrazole

A common route to 3-iodo-1H-pyrazole involves the direct iodination of 1H-pyrazole. For subsequent reactions, the pyrazole nitrogen is often protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

Protocol 1: Synthesis of tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate[\[1\]](#)

- Protection of 1H-pyrazole: To a solution of 1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, di-tert-butyl dicarbonate (1.2 equivalents) is added at room temperature. The reaction mixture is stirred overnight.
- Work-up: The dichloromethane solution is washed with a saturated sodium bicarbonate solution and then with deionized water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield tert-butyl 1H-pyrazole-1-carboxylate.
- Iodination: The protected pyrazole is then subjected to iodination to introduce the iodine atom at the C3 position.
- Purification: The crude product, tert-butyl 3-iodo-1H-pyrazole-1-carboxylate, is purified by recrystallization from n-hexane to yield white crystals.

N-Arylation to form 3-iodo-1-phenyl-1H-pyrazole

The introduction of the phenyl group at the N1 position of the 3-iodopyrazole core can be achieved through transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.

Protocol 2: General Procedure for N-Arylation (Ullmann-Type Reaction)

- Reaction Setup: A mixture of 3-iodo-1H-pyrazole (1 equivalent), iodobenzene (1.1 equivalents), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., a diamine, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) is prepared in a suitable high-boiling solvent (e.g., DMF or dioxane).
- Reaction Conditions: The reaction mixture is heated at a temperature ranging from 100 to 140 °C for 12 to 24 hours under an inert atmosphere.
- Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 3: General Procedure for N-Arylation (Buchwald-Hartwig Amination)

- Reaction Setup: In an oven-dried Schlenk tube, 3-iodo-1H-pyrazole (1.0 equivalent), the aryl bromide (1.1 equivalents), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K_2CO_3 , 2.0 equivalents) are combined.
- Reaction Conditions: The tube is evacuated and backfilled with an inert gas (e.g., Argon). Anhydrous toluene is added, and the sealed tube is heated in a preheated oil bath at 110 °C for 12-24 hours.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified as described in the Ullmann protocol.

NMR Sample Preparation and Data Acquisition

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mandatory Visualizations

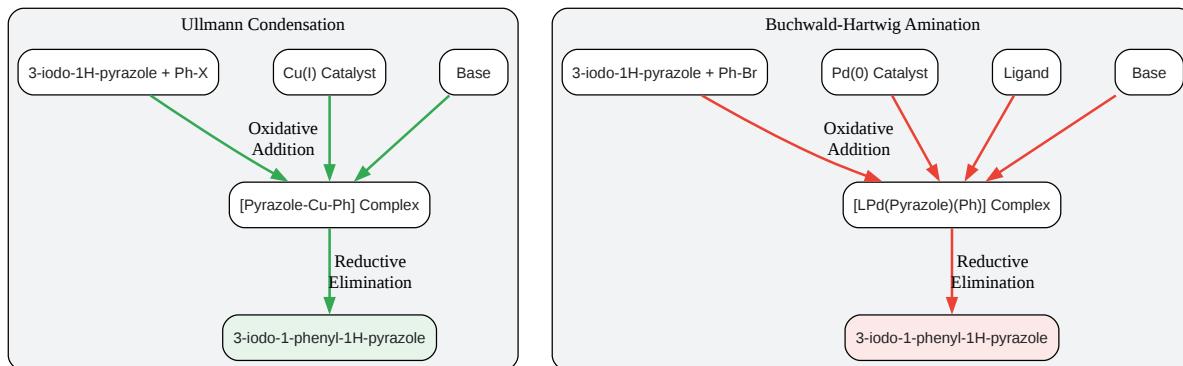
The synthesis of **3-iodo-1-phenyl-1H-pyrazole** can be visualized as a logical workflow, starting from the readily available 1H-pyrazole.



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Caption: Synthetic workflow for **3-iodo-1-phenyl-1H-pyrazole**.

The N-phenylation step is a key transformation, which can be achieved via two primary catalytic cycles.



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Caption: Catalytic cycles for N-phenylation of 3-iodopyrazole.

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References

- 1. arkat-usa.org [arkat-usa.org]
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